

Pharmacological Profile of Etripamil Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Etripamil hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

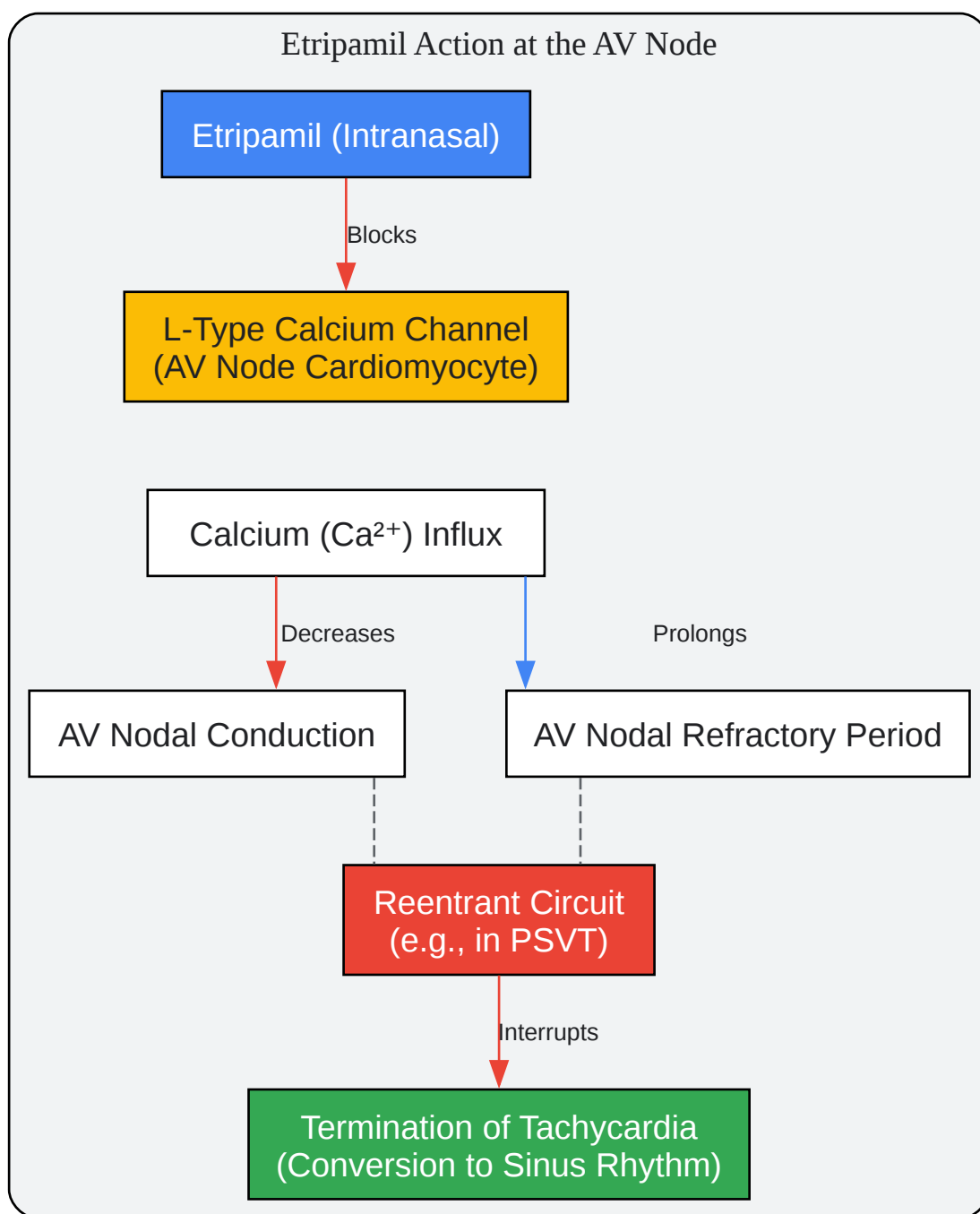
Etripamil hydrochloride is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker developed for intranasal self-administration.[1][2] It is under investigation for the acute termination of atrioventricular (AV) nodal-dependent paroxysmal supraventricular tachycardia (PSVT) and for the reduction of rapid ventricular rate (RVR) in patients with atrial fibrillation (AFib-RVR).[3][4][5] Developed by Milestone Pharmaceuticals, etripamil represents a potential paradigm shift in managing certain cardiac arrhythmias, offering patients a rapid-response therapy for use outside of a medically supervised setting.[5][6][7] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to maximize efficacy while minimizing systemic side effects.[2][5]

Mechanism of Action

Etripamil's primary mechanism of action is the selective inhibition of L-type calcium channels, which are crucial for electrical conduction in the heart.[3][6]

- Molecular Target:** By binding to L-type calcium channels in the cardiac tissue, particularly within the cells of the atrioventricular (AV) node, etripamil inhibits the influx of calcium ions.[3][8]

- **Electrophysiological Effect:** This reduction in calcium influx slows AV nodal conduction and prolongs the AV nodal refractory period.[\[8\]](#)[\[9\]](#)[\[10\]](#) This action is critical for interrupting the reentrant electrical circuits that are the underlying cause of most PSVT episodes, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[\[6\]](#)[\[9\]](#)
- **Therapeutic Outcome:** By breaking the reentrant loop, etripamil restores the heart to a normal sinus rhythm.[\[6\]](#) In AFib-RVR, slowing conduction through the AV node reduces the number of atrial impulses that reach the ventricles, thereby decreasing the ventricular rate. [\[11\]](#) Some preclinical data also suggest potential multi-channel modulation, including inhibition of atrial potassium and sodium channels, which may contribute to its antiarrhythmic effects.[\[3\]](#)



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Diagram 1: Mechanism of Action of Etripamil at the AV Node.

Pharmacodynamics

The pharmacodynamic effects of etripamil are consistent with its mechanism of action, demonstrating a rapid and dose-dependent impact on cardiac conduction.

Key Effects:

- **PR Interval Prolongation:** Etripamil induces a rapid, dose-dependent increase in the PR interval on an electrocardiogram (ECG), reflecting slowed AV nodal conduction.^[1] In healthy volunteers receiving doses of 60 mg or greater, a greater than 10% increase in the mean maximum PR interval from baseline occurs within 4-7 minutes and is sustained for approximately 45 minutes.^{[12][13]}
- **Heart Rate and Blood Pressure:** In preclinical studies with conscious cynomolgus monkeys, intravenous etripamil caused a dose-dependent decrease in systolic blood pressure and a proportional, reflexive increase in heart rate.^{[1][10]} However, in clinical studies of patients with PSVT, etripamil significantly decreases the heart rate prior to conversion to sinus rhythm.^[14] In patients with AFib-RVR, etripamil produced a mean maximum reduction in ventricular rate of approximately 35 bpm.^[11]

Parameter	Dose	Observation	Species	Citation
PR Interval	0.3 mg/kg (IV)	27.38% mean max prolongation from baseline	Cynomolgus Monkey	[1]
≥60 mg (Intranasal)	>10% increase from baseline within 4-7 minutes	Human	[12][13]	
Systolic Blood Pressure	0.025-0.3 mg/kg (IV)	Dose-dependent decrease	Cynomolgus Monkey	[1][10]
Heart Rate	0.025-0.3 mg/kg (IV)	Dose-dependent increase (reflex)	Cynomolgus Monkey	[1][10]
Heart Rate (during PSVT)	70 mg (Intranasal)	Significant decrease prior to conversion	Human	[14]
Ventricular Rate (during AFib)	70 mg (Intranasal)	Mean max reduction of 34.97 bpm vs 5.06 bpm for placebo	Human	[11][15]

Table 1: Pharmacodynamic Profile of Etripamil.

Pharmacokinetics

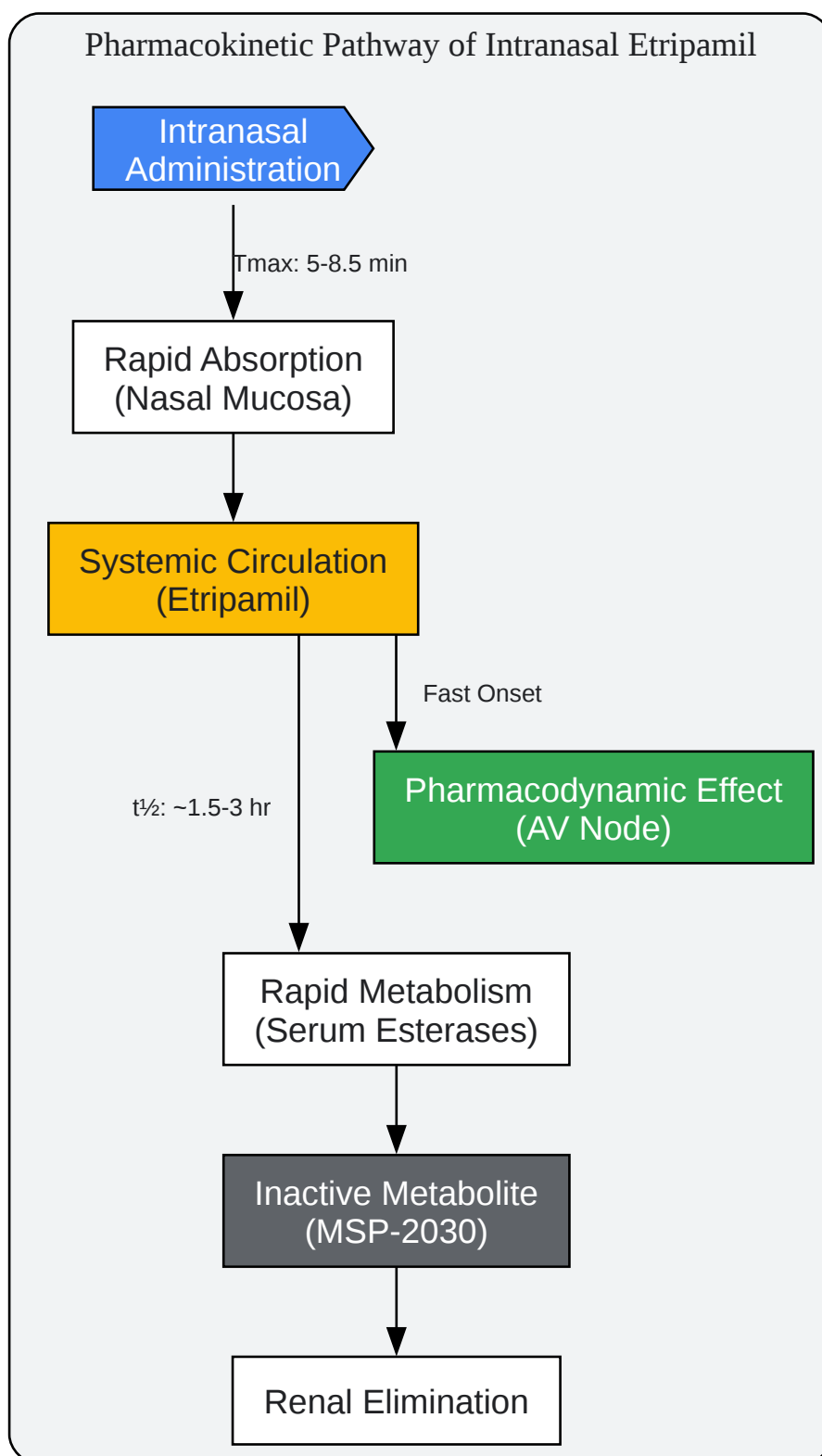
Etripamil is designed for rapid absorption and elimination, a profile suitable for an on-demand, patient-administered therapy.

- Absorption: Following intranasal administration, etripamil is rapidly absorbed through the nasal mucosa.[6]
- Distribution: Peak plasma concentrations (Tmax) are achieved within 5 to 8.5 minutes.[12][13]

- **Metabolism:** The drug is quickly metabolized by ubiquitous serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[1][3][9] This rapid biotransformation is a key contributor to its short duration of action.[3]
- **Elimination:** Systemic etripamil levels decline rapidly within the first 15 minutes after dosing. [12] While the terminal half-life ranges from approximately 1.5 to 3 hours depending on the dose, the plasma concentration falls by about 80% of Cmax within 50 minutes of Tmax.[1] [12] The inactive metabolite is presumed to be cleared via renal excretion.[3]

Parameter	Dose	Value	Species	Citation
Tmax (Time to Peak Conc.)	60-105 mg (Intranasal)	5 - 8.5 minutes	Human	[12][13]
Terminal Half-life (t½)	60 mg (Intranasal)	~1.5 hours	Human	[12]
70-105 mg (Intranasal)	~2.5 - 3 hours	Human	[12][13]	
0.025-0.3 mg/kg (IV)	12.3 - 20.8 minutes	Cynomolgus Monkey	[1]	
Cmax (Peak Plasma Conc.)	0.025-0.3 mg/kg (IV)	13.2 - 176 ng/mL	Cynomolgus Monkey	[1]
AUC _{0-∞}	0.025-0.3 mg/kg (IV)	179 - 2364 ng•min/mL	Cynomolgus Monkey	[1]

Table 2: Pharmacokinetic Parameters of Etripamil.



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Diagram 2: Pharmacokinetic Pathway of Intranasal Etripamil.

Clinical Efficacy

Paroxysmal Supraventricular Tachycardia (PSVT)

Multiple randomized controlled trials have demonstrated the efficacy of etripamil for the acute termination of PSVT.

Trial / Analysis	N	Key Finding	Citation
NODE-1 (Phase 2)	104	Conversion Rate at 15 min: 87% (70mg), 95% (140mg) vs. 35% (Placebo).	[16]
RAPID (Phase 3)	184	Conversion Rate at 30 min: 64.3% (Etripamil) vs. 31.2% (Placebo).	[17] [18] [19]
Median Time to Conversion: 17.2 minutes (Etripamil) vs. 53.5 minutes (Placebo).	[18]		
Meta-Analysis (4 RCTs)	540	Conversion at 15 min: RR 1.84 vs. Placebo.	[20] [21]
Conversion at 30 min: RR 1.80 vs. Placebo.	[20] [21]		
Conversion at 60 min: RR 1.24 vs. Placebo.	[20] [21]		
Pooled Analysis	622	Median Time to Conversion: 18.5 minutes.	[22]

Table 3: Clinical Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT).

Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

A Phase 2 proof-of-concept study has shown etripamil's potential in managing AFib-RVR in an acute care setting.

Trial	N	Key Finding	Citation
ReVeRA-201 (Phase 2)	56	Mean Max VR Reduction: -29.91 bpm difference vs. Placebo (p<0.0001).	[11][15]
Median time to achieve VR <100 bpm: 7 minutes.	[15]		
Proportion achieving VR <100 bpm: 58.3% (Etripamil) vs. 4.0% (Placebo).	[15]		

Table 4: Clinical Efficacy of Etripamil in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR).

Safety and Tolerability

Across clinical trials, etripamil has been generally well-tolerated.[17][23] Adverse events (AEs) are predominantly mild to moderate, transient, and localized to the nasal administration site. [11][18][24] No serious adverse events related to etripamil were reported in the pivotal RAPID trial.[17]

Adverse Event	Incidence (Etripamil)	Note	Citation
Nasal Discomfort / Burning	~23%	Most common AE; typically mild and transient.	[11] [20] [25]
Nasal Congestion	~13-14%	Mild to moderate and transient.	[20] [25]
Rhinorrhea (Runny Nose)	~9-12%	Mild to moderate and transient.	[20] [25]
Epistaxis (Nosebleed)	Higher rate than placebo	Not associated with increased risk of serious cardiac events.	[20] [21]

Table 5: Common Adverse Events Associated with Etripamil ($\geq 5\%$ incidence).

Experimental Protocols

Preclinical Cardiovascular and PK Assessment

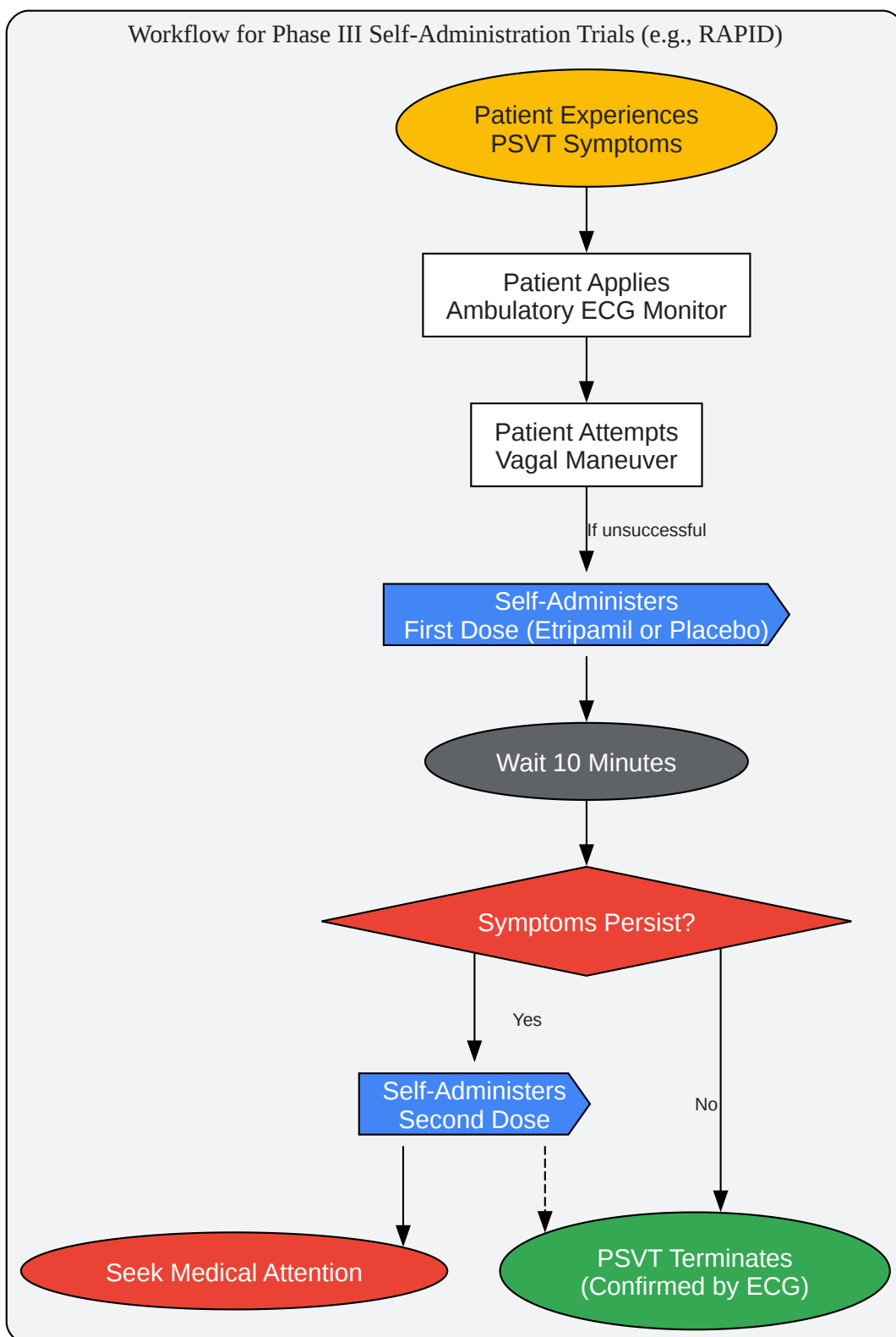
- Study Design: A two-phase study was conducted in conscious, telemetered male cynomolgus monkeys (*Macaca fascicularis*).[\[1\]](#) Animals were administered five intravenous doses of etripamil (0, 0.025, 0.05, 0.15, and 0.3 mg/kg).[\[1\]](#)
- Methodology:
 - Phase 1 (Pharmacodynamics): Cardiovascular effects, including blood pressure and ECG recordings, were assessed continuously.[\[1\]](#)
 - Phase 2 (Pharmacokinetics): The full pharmacokinetic profile was characterized from plasma samples.[\[1\]](#)
- Bioanalysis: Plasma concentrations of etripamil were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[\[26\]](#)

Phase I PK/PD Studies in Healthy Adults

- Study Design: Randomized, double-blind, placebo-controlled, crossover studies (e.g., Study MSP-2017-1096, NODE-102) were conducted in healthy adult volunteers.[12][13]
- Methodology: Participants received single intranasal doses of etripamil or placebo.[12] Blood samples were collected at predefined time points to determine the plasma concentrations of etripamil and its inactive metabolite, MSP-2030.[26] Continuous ECG monitoring was performed to assess pharmacodynamic effects on PR interval and heart rate, along with vital sign measurements.[26]
- Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods. Pharmacokinetic and pharmacodynamic parameters were calculated using standard noncompartmental methods.[26]

Phase III PSVT Efficacy Trials (e.g., RAPID)

- Study Design: Multicenter, randomized, placebo-controlled, double-blind trials in patients with a history of symptomatic PSVT.[17][25]
- Methodology: Patients were instructed to self-administer the intranasal study drug (etripamil 70 mg or placebo) at home upon experiencing symptoms of a PSVT episode that did not resolve with a vagal maneuver.[14][18]
 - An ambulatory ECG monitor was applied by the patient at the onset of symptoms to document the cardiac rhythm.[14]
 - If symptoms persisted 10 minutes after the first dose, patients were instructed to administer a second dose.[7][17]
 - The primary endpoint was the time to conversion of PSVT to sinus rhythm within a specified period (e.g., 30 minutes), confirmed by ECG readings.[17][19]



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Diagram 3: Workflow for Phase III Self-Administration Trials.

Ion Channel Interaction Assays

While specific protocols for etripamil are not publicly detailed, standard methodologies to characterize its interaction with ion channels would include:

- **Radioligand Binding Assays:** To determine the binding affinity (K_d) and specificity of etripamil for L-type calcium channels. These assays involve incubating preparations of cell membranes containing the channel with a radiolabeled ligand and measuring its displacement by increasing concentrations of etripamil.[3]
- **Patch-Clamp Electrophysiology:** A gold-standard technique used to directly measure the flow of ions through channels in isolated cardiomyocytes. In a whole-cell configuration, this method would be used to apply various concentrations of etripamil and quantify its inhibitory effect (IC_{50}) on L-type calcium currents.[3]

Conclusion

Etripamil hydrochloride exhibits a pharmacological profile specifically engineered for the acute, on-demand treatment of episodic cardiac arrhythmias. Its mechanism as a potent L-type calcium channel blocker is well-established, translating to rapid and clinically significant pharmacodynamic effects on AV nodal conduction. The intranasal formulation provides a unique pharmacokinetic profile with a fast onset of action and a short duration of effect, which is ideal for patient self-administration while minimizing the risk of prolonged hemodynamic side effects. Robust clinical trial data have demonstrated its efficacy and safety in terminating PSVT, and promising early data suggest a potential role in controlling the ventricular rate in AFib-RVR. Etripamil stands to become a valuable therapeutic tool, empowering patients and potentially reducing the burden on acute healthcare services.[9][19]

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